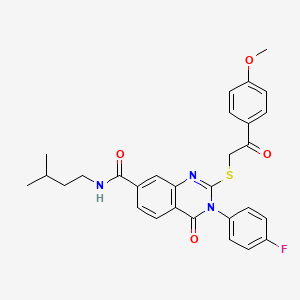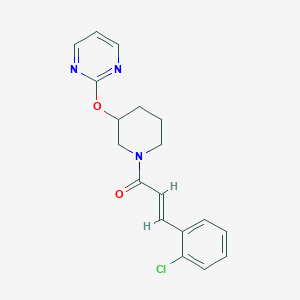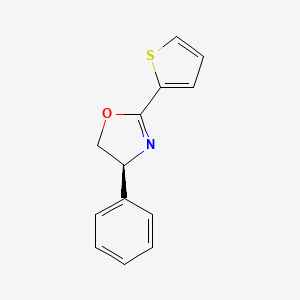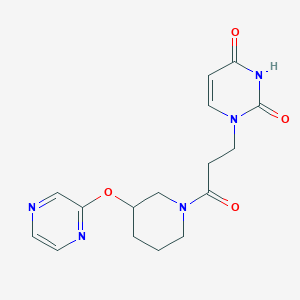![molecular formula C18H19N3O3 B2805718 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide CAS No. 1436230-35-1](/img/structure/B2805718.png)
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyano group might be introduced through a cyanation reaction, and the dimethoxyphenyl group might be added through a Friedel-Crafts alkylation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance between its polar (cyano and amide) and nonpolar (aromatic and alkyl) groups. Its melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .科学的研究の応用
Anticancer Potential
- Synthesis of Anticancer Agents : A study by Rostom et al. (2011) describes the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores. These compounds demonstrated moderate antitumor potential against certain tumor cell lines, highlighting their potential use in anticancer therapies Rostom, Faidallah, & Al-Saadi, 2011.
Antidepressant and Nootropic Activities
- Development of CNS Active Agents : Thomas et al. (2016) explored the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone. These compounds exhibited antidepressant and nootropic activities, suggesting their potential use in central nervous system (CNS) related disorders Thomas, Nanda, Kothapalli, & Hamane, 2016.
Immunomodulatory Effects
- Immunosuppressive Agents : Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. These compounds demonstrated notable activity in inhibiting murine T cell proliferation, positioning them as potential immunosuppressive agents Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007.
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) synthesized pyridine derivatives that exhibited significant insecticidal activities, suggesting their potential application in pest control Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014.
Chemical Synthesis and Tautomerism Studies
- Synthesis and Tautomerism : Davoodnia et al. (2011) conducted studies on the synthesis and tautomerism in 2-aminopyridines and 2(1H)-pyridinones, which are structurally related to the compound . These studies contribute to the understanding of chemical properties and synthetic methods of similar compounds Davoodnia, Attar, Morsali, Eshghi, Tavakoli-Hoseini, & Khadem, 2011.
作用機序
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound could potentially interact with biological targets through its polar cyano group or through pi stacking interactions with its aromatic rings .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a chemical reagent, future research could involve exploring its reactivity and developing new synthetic applications .
特性
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-16-5-3-4-14(18(16)24-2)15(12-19)21-17(22)7-6-13-8-10-20-11-9-13/h3-5,8-11,15H,6-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBYSJKJZFLTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)

![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)

![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)